14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE
Overview
Description
14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5152]PENTADEC-9-EN-15-ONE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions under specific conditions to form the spirocyclic framework, followed by functional group modifications to introduce the hydroxyl and oxime groups. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to amines under specific conditions.
Substitution: Functional groups can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and oxime groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[5.1.5.2]PENTADEC-9-EN-15-ONE can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spiroketals: Commonly found in natural products with diverse biological activities.
Spirocyclic amines: Used in medicinal chemistry for their unique structural properties The uniqueness of 14-HYDROXY-7-HYDROXYIMINO-14-AZADISPIRO[515
Properties
IUPAC Name |
(7E)-14-hydroxy-7-hydroxyimino-14-azadispiro[5.1.58.26]pentadec-12-en-15-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-12-13(7-3-1-4-8-13)11(15-18)14(16(12)19)9-5-2-6-10-14/h5,9,18-19H,1-4,6-8,10H2/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTANTFDDWBMRRV-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NO)C3(CCCC=C3)N(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)/C(=N\O)/C3(CCCC=C3)N(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422222 | |
Record name | NSC631600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80382-65-6 | |
Record name | NSC137374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC631600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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